molecular formula C11H14ClNO2 B11956348 butyl N-(4-chlorophenyl)carbamate CAS No. 5816-35-3

butyl N-(4-chlorophenyl)carbamate

Cat. No.: B11956348
CAS No.: 5816-35-3
M. Wt: 227.69 g/mol
InChI Key: LNDRNLATBCUCDB-UHFFFAOYSA-N
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Description

Butyl N-(4-chlorophenyl)carbamate: is an organic compound with the molecular formula C11H14ClNO2 and a molecular weight of 227.693 g/mol It is a carbamate derivative, characterized by the presence of a butyl group and a 4-chlorophenyl group attached to a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of butyl N-(4-chlorophenyl)carbamate typically involves the reaction of 4-chloroaniline with butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate . The general reaction scheme is as follows:

4-chloroaniline+butyl chloroformatebutyl N-(4-chlorophenyl)carbamate+HCl\text{4-chloroaniline} + \text{butyl chloroformate} \rightarrow \text{this compound} + \text{HCl} 4-chloroaniline+butyl chloroformate→butyl N-(4-chlorophenyl)carbamate+HCl

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

  • 4-chloroaniline
  • Butanol
  • N-oxides (from oxidation)
  • Amines (from reduction)

Scientific Research Applications

Chemistry: Butyl N-(4-chlorophenyl)carbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science .

Biology and Medicine: In biological research, this compound is studied for its potential as an enzyme inhibitor, particularly targeting cholinesterases . It has shown moderate inhibitory activity against acetylcholinesterase and butyrylcholinesterase , making it a candidate for further investigation in the treatment of neurodegenerative diseases such as Alzheimer’s .

Industry: In the industrial sector, this compound is used in the formulation of pesticides and herbicides. Its carbamate structure is effective in inhibiting the activity of certain enzymes in pests, providing a mechanism for pest control .

Mechanism of Action

The mechanism of action of butyl N-(4-chlorophenyl)carbamate involves the inhibition of enzyme activity. The compound binds to the active site of enzymes such as acetylcholinesterase , preventing the breakdown of the neurotransmitter acetylcholine . This results in an accumulation of acetylcholine at synapses, leading to prolonged nerve signal transmission . The molecular targets include the serine hydroxyl group in the active site of the enzyme, which forms a covalent bond with the carbamate moiety .

Comparison with Similar Compounds

Comparison: Butyl N-(4-chlorophenyl)carbamate is unique due to the position of the chlorine atom on the phenyl ring. This positional isomerism can influence the compound’s reactivity and binding affinity to enzymes. For example, the presence of the chlorine atom at the 4-position may enhance the compound’s ability to interact with the active site of cholinesterases compared to other positional isomers .

Properties

CAS No.

5816-35-3

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

butyl N-(4-chlorophenyl)carbamate

InChI

InChI=1S/C11H14ClNO2/c1-2-3-8-15-11(14)13-10-6-4-9(12)5-7-10/h4-7H,2-3,8H2,1H3,(H,13,14)

InChI Key

LNDRNLATBCUCDB-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)NC1=CC=C(C=C1)Cl

Origin of Product

United States

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